Methyl 9,10-12,3-diepoxystearate

Descripción general

Descripción

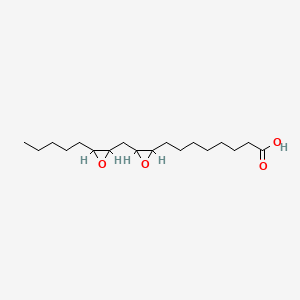

Methyl 9,10-12,3-diepoxystearate is a medium-chain fatty acid with the molecular formula C18H32O4 . This compound is characterized by the presence of two epoxide groups located at the 9th and 10th, and 12th and 13th carbon positions of the 18-carbon chain. These epoxide groups are highly reactive due to the strain within the three-membered ring, making them susceptible to further reactions and modifications.

Métodos De Preparación

Methyl 9,10-12,3-diepoxystearate can be synthesized through the epoxidation of methyl linoleate. The full epoxidation of methyl linoleate is typically carried out using the Prilezhaev method, which involves the use of a peracid such as performic acid or peracetic acid . The reaction is monitored using the oxirane oxygen content value, and the product from full epoxidation affords a 97% yield with this compound as the major component .

Análisis De Reacciones Químicas

Methyl 9,10-12,3-diepoxystearate undergoes various chemical reactions due to the presence of its epoxide groups. These reactions include:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, methyl 9,10-12,3-diepoxystearate serves as an intermediate in the synthesis of various chemical compounds. Its epoxide groups can participate in reactions that lead to the formation of diols and other derivatives. This property is particularly useful in developing new materials and chemicals.

Biology

Research has shown that this compound interacts with biological molecules and cellular components. It is studied for its potential biological activities such as:

- Cytotoxicity : In vitro studies indicate that at high concentrations, it can induce weak cytotoxicity.

- Cell Signaling : It modulates cell signaling pathways related to oxidative stress and inflammation.

- Enzyme Interaction : The compound interacts with epoxide hydrolases, which are crucial for detoxifying epoxide-containing compounds in biological systems.

Medicine

The therapeutic potential of this compound is under investigation. Its ability to enhance detoxification processes and protect against oxidative stress suggests possible applications in treating diseases related to oxidative damage and inflammation.

Industry

In industrial applications, this compound is utilized in producing polymers and lubricants due to its reactive nature. Its unique properties allow it to be incorporated into formulations where enhanced reactivity and stability are desired.

Case Study 1: Toxicity Assessment

In a study assessing the toxicity of epoxidized fatty acids including this compound, researchers found that while low doses exhibited protective effects against oxidative stress in animal models, high concentrations led to cytotoxic effects. This highlights the importance of dosage in therapeutic applications.

Case Study 2: Polymer Development

Another study focused on the use of this compound as a reactive agent in the development of new polymeric materials. The compound's ability to form cross-links through its epoxide groups resulted in improved mechanical properties and thermal stability of the resulting polymers .

Mecanismo De Acción

The mechanism of action of Methyl 9,10-12,3-diepoxystearate involves the reactivity of its epoxide groups. These groups can interact with various molecular targets, leading to the formation of covalent bonds and the modification of biological molecules . The specific pathways and molecular targets involved depend on the context and conditions of the reaction .

Comparación Con Compuestos Similares

Methyl 9,10-12,3-diepoxystearate can be compared with other similar compounds, such as:

Methyl 9,10-epoxy-12-octadecenoate: This compound has a single epoxide group and exhibits different reactivity and properties compared to this compound.

Methyl 12,13-epoxy-9-octadecenoate: Similar to the previous compound, it has a single epoxide group and different chemical behavior.

Trilinolein and trilinolenin epoxides: These compounds have multiple epoxide groups and are used in various industrial applications.

Actividad Biológica

Methyl 9,10-12,3-diepoxystearate (CAS No. 3012-69-9) is a compound derived from the epoxidation of fatty acids, specifically methyl linoleate. Its biological activity is of significant interest due to its potential interactions with various cellular components and its implications in biochemical processes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H32O4

- Molecular Weight : 312.44 g/mol

- Structure : Contains two epoxide groups which contribute to its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

- Reactivity : The epoxide groups are highly reactive and can interact with nucleophiles such as proteins and nucleic acids, leading to modifications that can alter cellular functions .

- Enzyme Interaction : It is known to interact with epoxide hydrolases, enzymes responsible for the hydrolysis of epoxides into diols, which are less toxic and more easily excreted from the body.

Cytotoxicity

In vitro studies have indicated that this compound can induce cytotoxic effects at high concentrations. These effects are primarily attributed to oxidative stress and inflammation pathways activated by the compound .

Modulation of Cellular Processes

The compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways related to oxidative stress and inflammation.

- Gene Expression : Alters gene expression profiles associated with detoxification processes and cellular repair mechanisms .

Case Studies

- Toxicity Studies : A study demonstrated that exposure to high concentrations of this compound resulted in increased markers of oxidative stress in cultured cells. This suggests a potential role in mediating cellular damage under certain conditions .

- Metabolic Pathways : Research indicates that this compound is metabolized by epoxide hydrolases into non-toxic diol products. This metabolic pathway is crucial for reducing toxicity and facilitating excretion .

Dosage Effects in Animal Models

Animal studies have shown that low doses of this compound can enhance detoxification processes and provide protective effects against oxidative stress. In contrast, high doses lead to significant cytotoxicity.

Summary of Biological Activity

Propiedades

IUPAC Name |

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIUZQCFIABNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952532 | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-69-9 | |

| Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-12,3-diepoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diepoxylinoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.